molecular formula C15H31NO B3133246 Pentadecanamide CAS No. 3843-51-4

Pentadecanamide

Cat. No.: B3133246
CAS No.: 3843-51-4
M. Wt: 241.41 g/mol
InChI Key: RQGCQWARLQDMCZ-UHFFFAOYSA-N
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Description

Pentadecanamide is an organic compound with the molecular formula C15H31NO It is a long-chain fatty acid amide, specifically derived from pentadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecanamide can be synthesized through several methods. One common approach involves the reaction of pentadecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or the direct amidation of fatty acids. These processes are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products Formed

    Oxidation: Pentadecanoic acid.

    Reduction: Pentadecylamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Pentadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate lipid signaling pathways and may act on receptors involved in inflammation and cell signaling. The exact molecular targets and pathways are still under investigation, but it is believed to influence the activity of enzymes and receptors related to lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanamide: Similar in structure but with one additional carbon atom in the fatty acid chain.

    Octadecanamide: Contains three more carbon atoms in the fatty acid chain.

    Dodecanamide: Has a shorter fatty acid chain with twelve carbon atoms.

Uniqueness

Pentadecanamide is unique due to its specific chain length, which influences its physical and chemical properties. This chain length allows it to have distinct interactions in biological systems and industrial applications compared to its shorter or longer chain counterparts.

Properties

IUPAC Name

pentadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCQWARLQDMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959327
Record name Pentadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3843-51-4
Record name Pentadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3843-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of pentadecanamide and what are some of its known biological activities?

A1: this compound, also known as N-pentadecanamide or palmitamide, has the molecular formula CH3(CH2)13CONH2. While its full spectroscopic data was not reported in the provided research, it is known to be a saturated fatty acid amide. Research suggests this compound may possess anxiolytic and anticonvulsant properties. [] Additionally, N-(3-hydroxypropionyl)this compound, a retroamide derivative of this compound, has been identified as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. []

Q2: Has this compound been found in nature, and if so, what are its potential roles?

A2: Yes, this compound has been identified as a component of ceramides found in the Red Sea sponge Negombata sp. [] While the specific ecological role of this compound in this sponge remains unclear, its presence within ceramides suggests potential involvement in cell signaling and membrane structure.

Q3: How does N-(3-hydroxypropionyl)this compound interact with N-palmitoylethanolamine-selective acid amidase?

A3: While the exact mechanism of inhibition remains to be fully elucidated, N-(3-hydroxypropionyl)this compound acts as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. This compound exhibits significantly less inhibitory effect on fatty acid amide hydrolase or the uptake of anandimide, suggesting a specific interaction with the target enzyme. []

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